

Structural Analysis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

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Compound of Interest

Compound Name: *2-Chloro-5-phenylpyridine-3-carboxaldehyde*

CAS No.: *176433-57-1*

Cat. No.: *B061185*

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Technical Guide & Characterization Protocol

Molecular Profile & Theoretical Conformation

This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors where the biaryl axis provides hydrophobic pocket occupancy and the aldehyde serves as a "warhead" precursor (e.g., for reductive amination or condensation).

Property	Specification
IUPAC Name	2-Chloro-5-phenylpyridine-3-carbaldehyde
CAS Number	176433-57-1 (Primary), 66600-05-3 (Base scaffold ref)
Formula	
Exact Mass	217.0294
ClogP	~3.4 (Lipophilic)
Key Functionality	Electrophilic aldehyde (C3), -active chloride (C2)

3D Conformational Analysis

The steric interaction between the phenyl ring at C5 and the pyridine protons forces the biaryl system out of planarity.

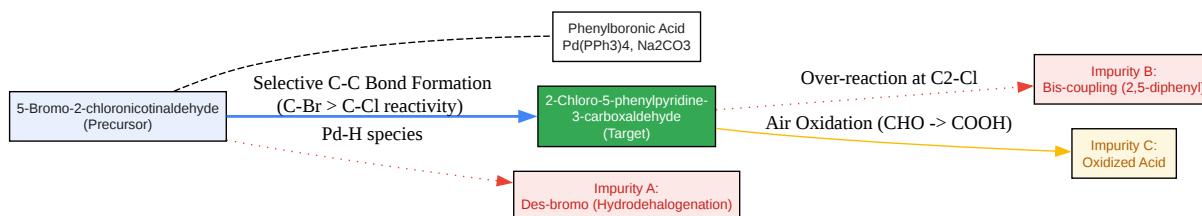
- Torsion Angle: The phenyl ring is predicted to be twisted by ~35-45° relative to the pyridine plane to minimize repulsion between the phenyl ortho-protons and the pyridine H4/H6.
- Implication: This twist disrupts
-conjugation, slightly hypsochromically shifting the UV
compared to a planar system.

Synthetic Logic & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities. The most robust route is the Suzuki-Miyaura coupling of 5-bromo-2-chloronicotinaldehyde.

Reaction Pathway Diagram

The following workflow illustrates the regioselective coupling logic and potential side reactions.



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Figure 1: Synthetic workflow showing the chemoselective Suzuki coupling. The C-Br bond is significantly more labile towards oxidative addition by Pd(0) than the C-Cl bond, allowing retention of the 2-chloro "handle."

Spectroscopic Characterization Protocol

This section provides the self-validating spectral signatures required to confirm identity and purity.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent:

or

Reference: TMS (0.00 ppm)

Signal (ppm)	Multiplicity	Integral	Assignment	Structural Validation Logic
10.45	Singlet (s)	1H	-CHO	Diagnostic aldehyde peak. Must be sharp; broadening indicates acid impurity.
8.78	Doublet (d)	1H	Py-H6	Most deshielded aromatic proton due to proximity to Nitrogen and Phenyl ring. Coupling
8.35	Doublet (d)	1H	Py-H4	Ortho to aldehyde (deshielding). Shows meta-coupling to H6 ().
7.55 - 7.65	Multiplet (m)	2H	Ph-H (ortho)	Correlates with H6 in NOESY if rotation is slow (rare).
7.45 - 7.55	Multiplet (m)	3H	Ph-H (meta/para)	Standard aromatic envelope.

Critical QC Check:

- Coupling Constant (

): The pyridine protons H4 and H6 are meta to each other. You must observe a clean meta-coupling constant of ~2.0 – 2.5 Hz. If you see a larger coupling (~8 Hz), regioisomer contamination (e.g., 2-chloro-4-phenyl...) is present.

B. Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization)
- Molecular Ion (): 218.03 Da
- Isotope Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance.
 - M (218.0): 100% relative abundance.
 - M+2 (220.0): ~32% relative abundance.
 - Validation: If the M+2 peak is <10% or >50%, the Chlorine is either missing (des-chloro impurity) or bis-chlorinated.

C. Infrared Spectroscopy (FT-IR)

- 1690 - 1710 cm^{-1} : Strong stretch (Aldehyde). Lower frequency than typical aliphatic aldehydes due to conjugation with the pyridine ring.
- 1580 cm^{-1} : C=N / C=C aromatic skeletal vibrations.
- 1050 - 1100 cm^{-1} : Aryl chloride (C-Cl) stretch (often weak/obscured).

Quality Control & Stability

The aldehyde functionality is the stability-limiting factor.

HPLC Method Parameters (Purity Profiling)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).
- Retention Time Logic:
 - Acid Impurity: Elutes early (polar).
 - Target Aldehyde: Intermediate elution.
 - Bis-phenyl Impurity: Elutes late (highly lipophilic).

Stability Protocol

- Storage: Store at -20°C under Argon/Nitrogen.
- Oxidation Risk: The aldehyde slowly oxidizes to 2-chloro-5-phenylnicotinic acid upon air exposure. This appears as a white precipitate in the yellow oil/solid aldehyde.
- Re-purification: If acid content >2%, dissolve in
and wash with saturated
(aq). The acid moves to the aqueous layer; the aldehyde remains in the organic layer.

References

- Synthetic Methodology: Organic Syntheses, Coll. Vol. 89, p. 549 (2012). (General protocols for pyridine functionalization and Vilsmeier-Haack formylation).
- Suzuki Coupling on Pyridines: Green Chemistry, 2017, 19, 5243-5249. (Mechanistic insight into Pd-catalyzed coupling of aryl chlorides/bromides in aqueous media).
- Physical Properties & CAS Verification: ChemWhat Database, CAS# 176433-57-1 Entry. (Melting point and synonym verification).

- Spectral Data Correlation: Royal Society of Chemistry (RSC) Data Repository, NMR data for 2-phenylpyridine derivatives.
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